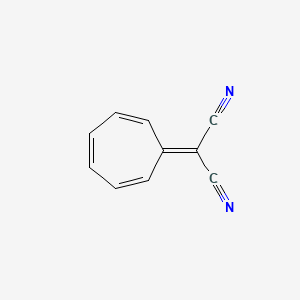
Propanedinitrile, 2,4,6-cycloheptatrien-1-ylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Cycloheptatriene-1-ylidene)malononitrile typically involves the reaction of cycloheptatrienylium tetrafluoroborate with bromomalononitrile. The reaction is carried out in pyridine at low temperatures (0°C) under an inert nitrogen atmosphere. The mixture is stirred vigorously for about an hour to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for (2,4,6-Cycloheptatriene-1-ylidene)malononitrile are not well-documented, the compound is generally produced in research laboratories using the synthetic route mentioned above. The process involves careful handling of hazardous chemicals and adherence to safety protocols.
Análisis De Reacciones Químicas
Types of Reactions
(2,4,6-Cycloheptatriene-1-ylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure of the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with (2,4,6-Cycloheptatriene-1-ylidene)malononitrile include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving (2,4,6-Cycloheptatriene-1-ylidene)malononitrile depend on the type of reaction. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
(2,4,6-Cycloheptatriene-1-ylidene)malononitrile has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2,4,6-Cycloheptatriene-1-ylidene)malononitrile involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to participate in various chemical reactions, altering the structure and function of other molecules. Specific molecular targets and pathways are still being studied to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptatriene: A related compound with a similar ring structure but lacking the malononitrile group.
Malononitrile: A simpler compound that forms part of the structure of (2,4,6-Cycloheptatriene-1-ylidene)malononitrile.
Fulvenes: A class of compounds that share structural similarities with (2,4,6-Cycloheptatriene-1-ylidene)malononitrile.
Uniqueness
(2,4,6-Cycloheptatriene-1-ylidene)malononitrile is unique due to its combination of a cycloheptatriene ring and a malononitrile group
Propiedades
Número CAS |
2860-54-0 |
|---|---|
Fórmula molecular |
C10H6N2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
2-cyclohepta-2,4,6-trien-1-ylidenepropanedinitrile |
InChI |
InChI=1S/C10H6N2/c11-7-10(8-12)9-5-3-1-2-4-6-9/h1-6H |
Clave InChI |
KAWLLELUFONBGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC(=C(C#N)C#N)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



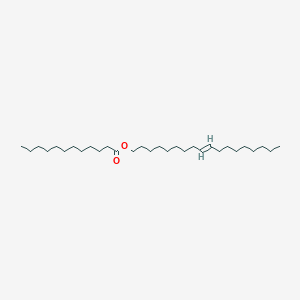

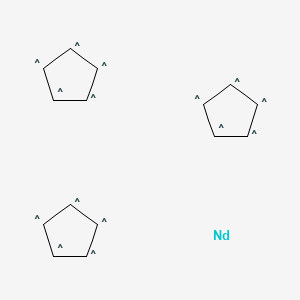
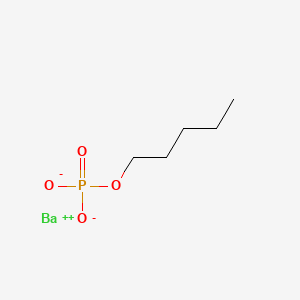
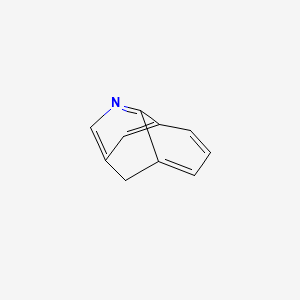
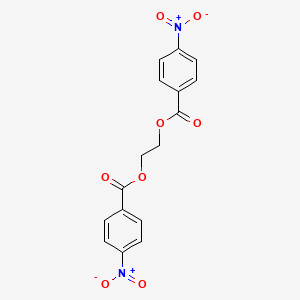
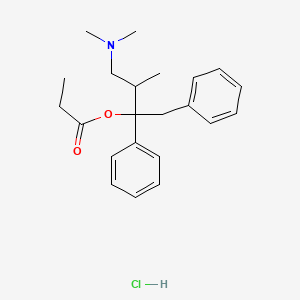

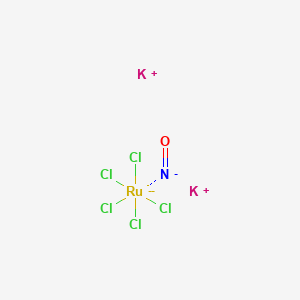

![sodium;[(2R,3S,4R,5R)-5-[6-[[(1S)-1,2-dicarboxyethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13833174.png)
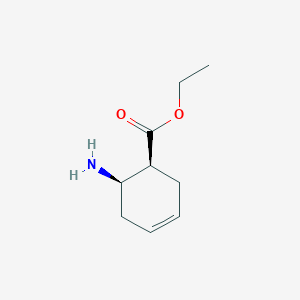
![3,9-Dihydroimidazo[4,5-h]quinolin-6-one](/img/structure/B13833194.png)
